2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
Overview
Description
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is a chemical compound known for its utility in organic synthesis, particularly in peptide synthesis. It is often used as a coupling reagent due to its ability to facilitate the formation of amide bonds without causing racemization. This compound is characterized by its stability and efficiency in various chemical reactions.
Mechanism of Action
Target of Action
Boc-on, also known as 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, primarily targets amino acids . It is used as a protecting reagent in peptide synthesis .
Mode of Action
Boc-on reacts rapidly with amino acids to provide protected derivatives . This reaction, known as t-Butoxy-carbonylation , is carried out at room temperature using a 10% excess of Boc-on and a 50% excess of triethylamine in either 50% aqueous dioxane or 50% aqueous acetone . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The Boc-on compound plays a significant role in the protection of amino groups in biochemical pathways . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Pharmacokinetics
It’s known that boc-on should be stored in a brown bottle in the freezer (-20°c) to prolong its shelf life .
Result of Action
The result of Boc-on’s action is the formation of Boc-protected amino acids . These protected amino acids are crucial in peptide synthesis, as they prevent unwanted side reactions during the formation of peptide bonds .
Action Environment
The action of Boc-on is influenced by environmental factors such as temperature and pH . For instance, Boc-on undergoes gradual decomposition with the evolution of carbon dioxide after several weeks at room temperature . Therefore, it’s recommended to store Boc-on in a freezer to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile typically involves the reaction of tert-butyl chloroformate with 2-phenylacetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is widely used in scientific research due to its versatility:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds without racemization.
Biology: The compound is employed in the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is unique due to its high efficiency and stability in peptide synthesis. Similar compounds include:
Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate: Known for its use in racemization-free esterification and amidation reactions.
1-[1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]uronium hexafluorophosphate: Another coupling reagent with high reactivity but more complex preparation.
These compounds share similar functionalities but differ in their specific applications and reaction conditions.
Properties
IUPAC Name |
tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWYQAQQADNEIC-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58632-95-4 | |
Record name | 58632-95-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-butyl α-cyanobenzylaminyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(TERT-BUTOXYCARBONYLOXIMINO)-2-PHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F039SLP7BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the tert-butyloxycarbonyl (Boc) group in peptide synthesis?
A1: The Boc group is a widely used protecting group for amines in peptide synthesis. [, , , , , ] It is crucial for preventing unwanted side reactions and enabling the controlled, stepwise assembly of peptide chains. [, , , ]
Q2: How is the Boc group typically introduced and removed during peptide synthesis?
A2: The Boc group is commonly introduced using di-tert-butyl dicarbonate ((Boc)2O) under basic conditions. [, , ] Removal is typically achieved using acidic conditions, such as trifluoroacetic acid (TFA). [, , ]
Q3: Are there alternative protecting groups to Boc in peptide synthesis, and how do they compare?
A3: Yes, several alternatives exist, including the benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. [, , ] The choice of protecting group depends on the specific requirements of the synthesis, as each group possesses different stability and deprotection conditions. [, , ] For instance, the 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl (Tempoc) group offers orthogonal deprotection properties when used with Boc and Cbz. []
Q4: How does the presence of a Boc group influence the reactivity of a molecule?
A4: The Boc group is bulky and electron-withdrawing. [] It can sterically hinder reactions at nearby functional groups and influence the electronic properties of the molecule, impacting reactivity. [] For instance, in a study involving indolo[2,3-a]quinolizidine-derived lactams, the presence of a Boc group on the indole nitrogen was found to reverse the facial selectivity of annulation reactions with a silylated Nazarov reagent. []
Q5: How does the structure of a peptide influence its biological activity?
A5: A peptide's three-dimensional structure, determined by its amino acid sequence and interactions with the environment, dictates its binding affinity and selectivity towards specific targets, ultimately influencing its biological activity. [, , , , ] For instance, studies on vasoactive intestinal polypeptide (VIP) fragments suggest that the helical structure of the peptide is crucial for its analgesic properties. []
Q6: What techniques are used to study the conformation of peptides?
A6: Various spectroscopic techniques like circular dichroism (CD) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy provide insights into peptide conformation. [, , , ] These techniques help determine secondary structures like α-helices, β-sheets, and turns within a peptide. [, , , ] X-ray crystallography can also be employed to determine the three-dimensional structure of peptides in the solid state. [, , ]
Q7: How can modifications to the structure of a peptide impact its activity?
A7: Even subtle changes like amino acid substitutions, modifications of the N- or C-terminus, or the introduction of constraints can significantly alter a peptide's conformation, ultimately impacting its binding affinity, selectivity, and biological activity. [, , , , ] For example, research on opioid antagonists based on a cobra venom peptide revealed that replacing tyrosine with phenylalanine and increasing C-terminal lipophilicity enhanced kappa receptor affinity. []
Q8: What are some potential applications of peptides and peptidomimetics in drug discovery?
A8: Peptides and peptidomimetics hold promise as therapeutic agents for various diseases due to their high target specificity and potency. [, , , , ] They are being investigated for applications ranging from treating cancer [] and infectious diseases [] to managing pain [] and neurological disorders. []
Q9: What challenges are associated with developing peptide-based therapeutics?
A9: Peptides often exhibit poor pharmacokinetic properties, such as rapid degradation by enzymes, low oral bioavailability, and difficulty crossing biological barriers. [, , , , , ] Addressing these challenges through strategic modifications and targeted delivery systems is crucial for their successful development as therapeutics. [, , , , , ]
Q10: How can the environmental impact of chemical synthesis be minimized?
A10: Green chemistry principles emphasize minimizing the environmental footprint of chemical processes. [] This includes utilizing greener solvents like dimethyl carbonate (DMC) [], improving atom economy to reduce waste [], and developing sustainable synthetic routes with lower energy requirements and reduced hazardous byproducts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.